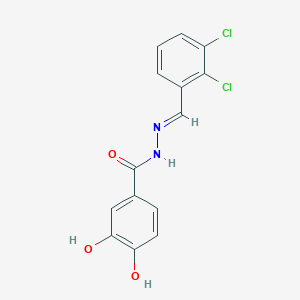![molecular formula C26H22N4OS2 B323726 3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA](/img/structure/B323726.png)
3-PHENYL-1-(4-{4-[(PHENYLCARBAMOTHIOYL)AMINO]PHENOXY}PHENYL)THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea is a complex organic compound with the molecular formula C26H22N4OS2 and a molecular weight of 470.6 g/mol. This compound is known for its unique chemical structure, which includes both phenyl and thiourea groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea typically involves the reaction of aniline derivatives with isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea: shares similarities with other thiourea derivatives, such as:
Uniqueness
What sets N-(4-{4-[(anilinocarbothioyl)amino]phenoxy}phenyl)-N’-phenylthiourea apart from these similar compounds is its unique combination of phenyl and thiourea groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C26H22N4OS2 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenoxy]phenyl]thiourea |
InChI |
InChI=1S/C26H22N4OS2/c32-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)30-26(33)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,32)(H2,28,30,33) |
InChIキー |
BAKSMWRYNJWFMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-5-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxamide](/img/structure/B323643.png)
![N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-3-iodobenzohydrazide](/img/structure/B323645.png)

![3,4-dihydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323649.png)

![2,4-dihydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323653.png)


![N-(2,4-dichlorobenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323659.png)
![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)
![4-{[(2-Fluoro-5-nitrophenyl)imino]methyl}benzonitrile](/img/structure/B323663.png)
![4-[2-({3-Nitrobenzylidene}amino)benzoyl]morpholine](/img/structure/B323664.png)
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B323667.png)
